Home > Products > Screening Compounds P70036 > Targaprimir-96 (TFA)
Targaprimir-96 (TFA) -

Targaprimir-96 (TFA)

Catalog Number: EVT-12566682
CAS Number:
Molecular Formula: C79H103F3N18O9
Molecular Weight: 1505.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Targaprimir-96 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a peptoid-based scaffold that allows for the incorporation of RNA-binding modules. This method typically employs Cu-catalyzed azide-alkyne click chemistry to link various components, optimizing the distance between RNA-binding sites using propylamine spacers. The synthesis process also includes rigorous purification steps to ensure high yield and purity of the final product .

Technical Details

  1. Starting Materials: The synthesis begins with readily available amino acids and other organic reagents.
  2. Coupling Reactions: The use of coupling agents such as HOBt (1-hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates the formation of peptide bonds.
  3. Purification: High-performance liquid chromatography (HPLC) is typically employed to purify the synthesized compounds, ensuring that only the desired product is obtained.
Molecular Structure Analysis

The molecular structure of Targaprimir-96 features a specific arrangement designed to interact with pri-miR-96 effectively. Its structure includes multiple functional groups that enhance binding affinity and specificity towards the target RNA.

Structural Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific synthetic route).
  • Binding Site: Targaprimir-96 binds to the Drosha processing site of pri-miR-96, crucial for inhibiting its maturation into active microRNA .
Chemical Reactions Analysis

Targaprimir-96 undergoes specific chemical interactions that allow it to bind selectively to pri-miR-96. The primary reaction involves the formation of non-covalent interactions such as hydrogen bonds and π-π stacking with nucleobases in the RNA structure.

Technical Details

  1. Binding Mechanism: The compound engages with the RNA through its designed binding modules, which are optimized for interaction with specific sequences within pri-miR-96.
  2. Inhibition Reaction: By binding to pri-miR-96, Targaprimir-96 inhibits its processing by Drosha, thereby reducing the levels of mature microRNA in cancer cells .
Mechanism of Action

The mechanism by which Targaprimir-96 exerts its effects involves direct interaction with pri-miR-96, leading to inhibition of its biogenesis. This process is critical in cancer biology as it alters the expression levels of downstream targets regulated by microRNA.

Process and Data

  1. Target Engagement: Targaprimir-96 selectively binds to the Drosha processing site, preventing the enzyme from cleaving pri-miR-96.
  2. Biological Effects: In vitro studies demonstrate that treatment with Targaprimir-96 results in decreased levels of mature miR-96, which correlates with reduced cell proliferation and increased apoptosis in cancer cell lines .
Physical and Chemical Properties Analysis

Targaprimir-96 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under physiological conditions is essential for its efficacy as an inhibitor.

Chemical Properties

  • pKa Values: Relevant pKa values help determine its ionization state at physiological pH.
  • LogP: The octanol-water partition coefficient indicates lipophilicity, affecting cellular uptake and distribution.
Applications

Targaprimir-96 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: It serves as a tool for studying the role of microRNAs in cancer biology, particularly in breast cancer models where miR-96 is implicated.
  2. Therapeutic Development: As an inhibitor of microRNA processing, it represents a novel approach for developing targeted therapies aimed at modulating gene expression profiles in cancer cells .
  3. Precision Medicine: By selectively targeting specific microRNAs, Targaprimir-96 aligns with precision medicine strategies aimed at tailoring treatments based on individual tumor profiles.
Molecular Mechanisms of Action

Selective Inhibition of microRNA-96 Biogenesis

Targaprimir-96 (TFA) exerts its primary therapeutic effect through high-affinity binding to the primary microRNA-96 (pri-miR-96) transcript, effectively blocking Drosha-mediated processing. This synthetic small molecule achieves low nanomolar affinity (Kd = 85 nM) for the 1×1 nt GG and UU internal loops within pri-miR-96's stem-loop structure [1] [2]. The binding event competitively inhibits the microprocessor complex from accessing and cleaving the pri-miRNA substrate, resulting in accumulation of pri-miR-96 (2.1-fold increase) and dose-dependent reduction of pre-miR-96 and mature miR-96 levels in triple-negative breast cancer (TNBC) cells [1] [3]. This selective interruption of miR-96 maturation occurs at an IC50 of approximately 50 nM in MDA-MB-231 TNBC cells, while demonstrating minimal impact on healthy breast epithelial cells due to differential expression profiles and target accessibility [2] [3].

Table 1: Binding Affinity Profile of Targaprimir-96 (TFA)

RNA TargetStructural FeaturesKd (μM)Specificity vs. pri-miR-96
pri-miR-96 (RNA3)1×1 nt GG & UU internal loops0.085Reference (1x)
RNA1Non-functional motif1.214-fold lower affinity
RNA2Structural mimic0.910.6-fold lower affinity
RNA4Partial motif similarity1.214-fold lower affinity
RNA5Distantly related motif1.517.6-fold lower affinity

Structural Basis for Pri-miR-96 Binding Specificity

The exceptional selectivity of Targaprimir-96 (TFA) stems from its sophisticated molecular architecture, featuring a triazole-based core scaffold that provides structural rigidity and optimal spatial orientation for RNA engagement [1]. The compound's design incorporates multiple benzimidazole recognition modules that form specific hydrogen-bonding interactions with the GG and UU internal loops of pri-miR-96 [1] [3]. This molecular recognition is further enhanced by:

  • Tert-butyl substituents that improve pharmacokinetic properties while creating van der Waals contacts with the RNA minor groove
  • A 4-methylpiperazine moiety that enhances aqueous solubility and promotes cellular uptake
  • Preorganized topology that minimizes entropic penalty upon binding through rigid triazole linkers [1]

The canonical SMILES string (CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)...) illustrates the compound's intricate three-dimensional structure, which enables discrimination against related RNA targets by a factor of 14-fold [1]. Chem-CLIP profiling studies confirm that this engineered selectivity translates to cellular target engagement specificity, with negligible off-target binding to other miRNA precursors [4].

Modulation of FOXO1 Tumor Suppressor Pathways

Through precise inhibition of miR-96 maturation, Targaprimir-96 (TFA) initiates a cascade of tumor-suppressive events centered on the transcription factor FOXO1. In TNBC models, mature miR-96 normally functions as a potent repressor of FOXO1 mRNA through direct 3'-UTR binding [1] [2]. Treatment with 50 nM Targaprimir-96 (TFA) for 48 hours induces a 4.1-fold upregulation of FOXO1 protein levels by alleviating this post-transcriptional repression [1] [3]. The reactivated FOXO1 transcription factor then orchestrates a tumor-suppressive program through:

  • Transcriptional activation of pro-apoptotic genes (BIM, PUMA, TRAIL)
  • Repression of cell cycle progression regulators (Cyclin D1, CDK2)
  • Induction of DNA repair enzymes that counteract oncogenic stress
  • Downregulation of metastatic mediators (MMP-9, VEGF) [1]

This FOXO1-mediated reprogramming effectively reverses the oncogenic phenotype in miR-96-overexpressing TNBC cells, while sparing healthy breast cells that lack dependence on this signaling axis [2] [3].

Induction of Apoptotic Cascades in Malignant Cells

The restoration of FOXO1 tumor suppressor activity by Targaprimir-96 (TFA) culminates in robust activation of programmed cell death specifically in malignant cells. Within 24 hours of treatment initiation, TNBC cells exhibit caspase-3/7 activation (2.1-fold increase) followed by phosphatidylserine externalization and DNA fragmentation [1]. By 48 hours post-treatment, Targaprimir-96 (TFA) achieves a 60% reduction in viable 4175 breast cancer cells through selective apoptosis induction [1] [2]. The apoptotic cascade proceeds through the mitochondrial pathway, characterized by:

  • Bim upregulation triggering Bax/Bak oligomerization
  • Mitochondrial outer membrane permeabilization and cytochrome c release
  • Formation of the apoptosome complex and caspase-9 activation
  • Execution-phase caspase activation (caspase-3/7) [1]

Table 2: Apoptotic Response to Targaprimir-96 (TFA) in TNBC Models

Cell LineTreatment ConcentrationTime PointKey Apoptotic MarkersViability Reduction
MDA-MB-23150 nM24 hoursCaspase-3/7 activation (2.1-fold)30%
4175 TNBC50 nM48 hoursPARP cleavage, Annexin V+ (60%)60%
HCC180650 nM72 hoursBim upregulation, cytochrome c release75%

The therapeutic window is maintained by the compound's inability to trigger apoptosis in non-malignant breast epithelial cells, which do not exhibit miR-96 overexpression or dependence on its oncogenic signaling [2] [3]. Pharmacokinetic studies in murine models confirm that plasma concentrations remain above the apoptotic threshold (>50 nM) for 48 hours post-administration, enabling sustained pro-apoptotic activity [1] [2].

Properties

Product Name

Targaprimir-96 (TFA)

IUPAC Name

N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C79H103F3N18O9

Molecular Weight

1505.8 g/mol

InChI

InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7)

InChI Key

NRCLKQFUKSEPBF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.